3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One common route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable alkylating agent to form the thiadiazole-sulfanyl intermediate. This intermediate is then reacted with a β-lactam core, followed by acylation with 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various alkylated or acylated products.
Scientific Research Applications
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The nitro group can also generate reactive nitrogen species, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Cefazolin: Another β-lactam antibiotic with a similar core structure.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of a thiadiazole ring and a nitro-pyrazole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and provides a basis for further structural modifications to improve its efficacy and spectrum of activity .
Properties
Molecular Formula |
C17H17N7O6S3 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[3-(3-nitropyrazol-1-yl)propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17N7O6S3/c1-8-19-20-17(33-8)32-7-9-6-31-15-12(14(26)23(15)13(9)16(27)28)18-11(25)3-5-22-4-2-10(21-22)24(29)30/h2,4,12,15H,3,5-7H2,1H3,(H,18,25)(H,27,28) |
InChI Key |
BGTMMLCBQQFKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CCN4C=CC(=N4)[N+](=O)[O-])SC2)C(=O)O |
Origin of Product |
United States |
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